1-[4-(trifluoromethyl)phenyl]piperidin-4-amine
Description
Contextualizing 1-[4-(trifluoromethyl)phenyl]piperidin-4-amine within Contemporary Organic Chemistry
In modern organic chemistry, the focus often lies on creating complex molecules with specific functions. This compound serves as a prime example of a scaffold that is not typically an end-product itself, but rather a crucial starting point for the synthesis of novel compounds. Its bifunctional nature, possessing both a secondary amine within the piperidine (B6355638) ring and a primary amine at the 4-position, allows for a variety of chemical transformations. This versatility makes it a sought-after precursor in the development of new therapeutic agents and materials. The presence of the trifluoromethylphenyl group further enhances its utility, offering a way to modulate the physicochemical properties of the final products.
Below are the key chemical properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅F₃N₂ |
| Molecular Weight | 244.26 g/mol |
| CAS Number | 681132-13-8 |
Historical Perspectives on Analogous Scaffolds and their Research Trajectories
The structural motifs present in this compound have deep roots in the history of chemistry. The piperidine ring, a six-membered heterocycle, was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Since then, the piperidine scaffold has been identified in numerous natural alkaloids, including coniine and solenopsin. wikipedia.org Its prevalence in nature hinted at its potential biological activity, leading to its widespread adoption in medicinal chemistry. Today, piperidine derivatives are found in a vast array of pharmaceuticals, underscoring the enduring legacy of this simple heterocycle. nih.govresearchgate.netresearchgate.net
The trifluoromethyl group, while not a classical pharmacophore, has a significant history in medicinal chemistry. Its use dates back to the early 20th century, with research intensifying in the mid-1940s. Chemists discovered that the introduction of this group could dramatically alter a molecule's properties, often leading to enhanced efficacy and stability. This has led to the trifluoromethyl group being a common feature in many modern drugs.
Significance of the Piperidine and Trifluoromethylphenyl Moieties in Synthetic Methodologies
The synthetic utility of this compound is derived from the distinct properties of its two main components: the piperidine ring and the trifluoromethylphenyl group.
The Piperidine Moiety: The piperidine scaffold is one of the most frequently utilized heterocyclic systems in drug discovery. nih.govresearchgate.net Its chair-like conformation provides a three-dimensional framework that can be functionalized to interact with biological targets in a highly specific manner. wikipedia.org The nitrogen atom in the ring can act as a basic center and a point for further substitution. Common synthetic routes to create substituted piperidines include the hydrogenation of pyridine (B92270) precursors and various cyclization reactions. nih.gov
The Trifluoromethylphenyl Moiety: The trifluoromethyl (-CF₃) group is a powerful tool in molecular design. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. nbinno.combeilstein-journals.org Incorporating a -CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. nbinno.commdpi.com The synthesis of molecules containing this group often involves the use of specialized fluorinating reagents or starting with pre-fluorinated building blocks. nih.gov
The combination of these two moieties in one molecule creates a versatile building block with a pre-installed set of desirable properties, making it a valuable starting point for the synthesis of new chemical entities.
| Moiety | Key Properties and Synthetic Advantages |
| Piperidine | - Prevalent in numerous FDA-approved drugs. researchgate.net - Provides a 3D scaffold for molecular design. - Nitrogen atom allows for further functionalization. |
| Trifluoromethylphenyl | - Enhances lipophilicity and metabolic stability. nbinno.com - Improves cell permeability and bioavailability. beilstein-journals.org - Acts as a bioisostere for other groups to fine-tune activity. mdpi.com |
Overview of Research Paradigms Investigating this compound
Research involving this compound and analogous structures generally falls into several key paradigms:
Scaffold for Drug Discovery: The primary use of this compound is as a foundational structure for the development of new drugs. Researchers synthesize libraries of derivatives by modifying the amine groups and other parts of the molecule to explore structure-activity relationships (SAR). This allows for the optimization of compounds for specific biological targets.
Medicinal Chemistry Research: Studies often focus on incorporating this scaffold into molecules targeting a wide range of diseases. For example, derivatives have been investigated for their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. researchgate.netencyclopedia.pub
Development of Novel Synthetic Methods: The synthesis of the title compound and its derivatives can itself be a research focus. Chemists work to develop more efficient, cost-effective, and environmentally friendly methods for preparing these valuable molecules. nih.gov
Probes for Chemical Biology: Labeled versions of this scaffold can be used as chemical probes to study biological systems, identify new drug targets, and elucidate the mechanisms of action of bioactive compounds. nih.gov
The research trajectory for compounds like this compound is heavily influenced by the continued demand for novel therapeutics with improved properties. As our understanding of diseases at the molecular level grows, the need for versatile and tunable chemical scaffolds will only increase, ensuring that this and similar compounds remain at the forefront of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-1-3-11(4-2-9)17-7-5-10(16)6-8-17/h1-4,10H,5-8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYRSDQJCMLNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 4 Trifluoromethyl Phenyl Piperidin 4 Amine
Retrosynthetic Analysis of 1-[4-(trifluoromethyl)phenyl]piperidin-4-amine
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, two primary bond disconnections are strategically considered: the C-N bond between the aromatic ring and the piperidine (B6355638) nitrogen, and the C-N bond at the C4 position of the piperidine ring.
Disconnection A: Aryl-Nitrogen (C-N) Bond
This approach involves disconnecting the bond between the 4-(trifluoromethyl)phenyl group and the piperidine nitrogen. This leads to two key synthons: a 4-(trifluoromethyl)phenyl cation equivalent and a piperidin-4-amine anion equivalent. In practice, this translates to reacting 4-fluorobenzotrifluoride (B1346882) or a related aryl halide with piperidin-4-amine or a protected version thereof. This disconnection forms the basis for methods like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Disconnection B: Piperidinyl-Amine (C-N) Bond
The second major disconnection is at the C4 position of the piperidine ring. This C-N bond cleavage suggests a synthesis starting from a 1-[4-(trifluoromethyl)phenyl]piperidin-4-one precursor and an amine source. This pathway is most commonly realized through reductive amination, a robust and widely used transformation in organic synthesis.
These two primary disconnection strategies pave the way for the development of the diverse synthetic routes discussed in the following sections.
Development and Optimization of Novel Synthetic Routes
Building upon the retrosynthetic blueprint, several forward-synthetic methodologies have been developed and optimized for the synthesis of this compound and its derivatives.
Palladium-Catalyzed Cross-Coupling Strategies
The Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation due to its broad substrate scope and functional group tolerance. wikipedia.org This reaction is ideal for forging the bond between the electron-deficient 4-(trifluoromethyl)phenyl ring and the piperidine nitrogen.
The general approach involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of the target molecule, this would typically involve reacting 4-bromobenzotrifluoride (B150022) with a protected piperidin-4-amine, such as tert-butyl piperidin-4-ylcarbamate, followed by deprotection. The choice of ligand is crucial for reaction efficiency, with sterically hindered biaryl phosphine ligands often providing superior results. wikipedia.org
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >90 (Typical) | wikipedia.org |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-90 | 70-85 | nih.gov |
| (NHC)Pd(allyl)Cl | SIPr | K₃PO₄ | Dioxane | 110 | >95 (Typical) | rsc.org |
This table presents typical conditions for Buchwald-Hartwig amination reactions for forming N-aryl piperidine bonds, based on analogous systems reported in the literature.
Nucleophilic Aromatic Substitution Approaches to the Piperidine Ring
Nucleophilic aromatic substitution (SNAr) offers a direct, metal-free alternative for forming the aryl-piperidine bond. This reaction is viable when the aromatic ring is sufficiently electron-deficient, a condition met by the presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group. nih.gov
In this strategy, a highly activated aryl fluoride, such as 4-fluorobenzotrifluoride, reacts directly with piperidin-4-amine or its protected form. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMSO or DMF, often with a base to deprotonate the amine nucleophile. The fluorine atom is an excellent leaving group in SNAr reactions on electron-poor aromatic systems. rsc.org
| Aryl Substrate | Amine | Base | Solvent | Temperature (°C) | Notes | Reference |
| 4-Fluorobenzotrifluoride | Piperidin-4-amine | K₂CO₃ | DMSO | 120-150 | Reaction viability depends on the strong activation by the -CF₃ group. | researchgate.net |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | None | Various Aprotic | 25 | A classic example demonstrating the principles of SNAr with activated arenes. | rsc.org |
| Unactivated Fluoroarenes | Various Amines | N/A (Photoredox) | Acetonitrile | Ambient | Novel photoredox methods can enable SNAr on less activated systems. | unc.edu |
This table illustrates representative conditions for SNAr reactions. Specific conditions for the target synthesis would require optimization.
Reductive Amination Pathways for Amine Installation
Reductive amination is a highly efficient and common method for installing the amine at the C4 position, corresponding to the second retrosynthetic disconnection. researchgate.net This one-pot procedure involves the reaction of a ketone, 1-[4-(trifluoromethyl)phenyl]piperidin-4-one, with an amine source, typically ammonia (B1221849) or a protected equivalent, in the presence of a reducing agent.
The reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a favored reducing agent for this transformation as it is mild, selective for imines over ketones, and does not require strictly anhydrous conditions.
The precursor, 1-[4-(trifluoromethyl)phenyl]piperidin-4-one, can be synthesized via the methods described in sections 2.2.1 or 2.2.2, starting from 4-piperidone (B1582916) instead of 4-aminopiperidine (B84694).
| Ketone Precursor | Amine Source | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1-Boc-4-piperidone | Aniline (B41778) | NaBH(OAc)₃ | DCE | 16 | 84 | chemicalbook.com |
| N-phenethyl-4-piperidone | Aniline | NaBH(OAc)₃ | Toluene | 4 | >90 | (Analogous Fentanyl Synthesis) |
This table shows examples of reductive amination to form 4-anilinopiperidine structures, which are directly analogous to the final step in synthesizing the target compound.
Stereoselective Synthesis of Enantiopure this compound Analogs
The creation of enantiomerically pure pharmaceuticals is critical, as different enantiomers can exhibit vastly different biological activities. While the parent this compound is achiral, introducing substituents on the piperidine ring (e.g., at the C2, C3, C5, or C6 positions) creates stereocenters. Stereoselective synthesis of these chiral analogs is therefore of significant interest.
Several strategies can be employed:
Chiral Pool Synthesis: Starting from enantiopure building blocks, such as amino acids or carbohydrates, to construct the piperidine ring with defined stereochemistry. rsc.org
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key reactions. For instance, asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor or a stereoselective reductive amination using a chiral reducing agent or catalyst can install the desired stereocenters. rsc.orgaalto.fi
Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.
For example, a stereodivergent synthesis of cis- and trans-2-substituted 3-piperidinols has been developed, which relies on the diastereoselective reduction of a β-amino ketone precursor, demonstrating precise control over the relative stereochemistry. aalto.fi Such methodologies could be adapted to produce chiral analogs of the target compound.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact, improve safety, and increase efficiency. mdpi.com For the synthesis of this compound, several green approaches can be considered.
Atom Economy: One-pot reactions, such as reductive amination, improve atom economy by reducing the number of isolation and purification steps, which minimizes solvent waste. researchgate.netmdpi.com
Catalysis: Utilizing catalytic amounts of reagents, as in palladium-catalyzed cross-coupling, is inherently greener than using stoichiometric reagents. Developing recyclable catalysts can further enhance the sustainability of the process. mdpi.com
Solvent Choice: Traditional syntheses often rely on hazardous solvents. Research into performing these reactions in greener solvents (e.g., water, ethanol, or supercritical CO₂) or under solvent-free conditions is an active area of green chemistry. nih.govrasayanjournal.co.in For example, solvent-free Buchwald-Hartwig aminations have been successfully demonstrated for the synthesis of N-arylpiperazines. nih.gov
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in
An efficient synthesis of N-substituted piperidones, key precursors for the target molecule, has been developed using a methodology that avoids the classical Dieckmann condensation, presenting significant advantages in terms of process efficiency and waste reduction. nih.gov By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.
Flow Chemistry Applications in the Synthesis of this compound
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and seamless scalability. While specific literature detailing the dedicated flow synthesis of this compound is not extensively available, the principles and methodologies established for the synthesis of analogous N-arylpiperidines and 4-aminopiperidines demonstrate the high potential and applicability of this technology.
The synthesis of this compound can be envisioned through two primary retrosynthetic pathways, both of which are amenable to adaptation in a continuous flow setup:
Reductive Amination: The reaction between 4-(trifluoromethyl)aniline (B29031) and a protected 4-piperidone derivative, followed by deprotection.
Buchwald-Hartwig Amination: The palladium-catalyzed cross-coupling of 4-aminopiperidine with an appropriate 4-(trifluoromethyl)phenyl halide or triflate.
A plausible and efficient approach in a continuous flow system would involve the reductive amination of N-Boc-4-piperidone with 4-(trifluoromethyl)aniline, followed by an in-line deprotection step. This strategy leverages the advantages of flow chemistry for both the C-N bond formation and the subsequent protecting group removal.
A hypothetical continuous flow process for the synthesis of this compound via reductive amination is outlined below. The system would consist of multiple integrated modules, each performing a specific chemical transformation.
Module 1: Imine Formation and Reductive Amination
In the first module, a solution of N-Boc-4-piperidone and 4-(trifluoromethyl)aniline in a suitable solvent, such as methanol (B129727) or dichloromethane, would be continuously pumped and mixed. This stream would then converge with a stream of a reducing agent. While various reducing agents can be used, heterogeneous catalysts are particularly well-suited for flow chemistry as they can be packed into a column, allowing for easy separation from the product stream. A common choice is a packed-bed reactor containing a supported catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with hydrogen gas introduced as the reductant.
The reaction mixture would flow through the heated packed-bed reactor, where the in-situ formed imine is immediately reduced to the corresponding amine. The precise control over temperature, pressure, and residence time in the flow reactor allows for optimization of the reaction to maximize conversion and minimize side product formation.
Module 2: In-line Deprotection
The effluent from the first module, containing the protected intermediate, N-Boc-1-[4-(trifluoromethyl)phenyl]piperidin-4-amine, would then pass directly into a second module for the removal of the Boc protecting group. This can be achieved by introducing a stream of a strong acid, such as hydrochloric acid in isopropanol (B130326) or trifluoroacetic acid in dichloromethane. The mixture would then flow through a heated coil reactor to ensure complete deprotection.
Module 3: In-line Work-up and Purification
Following deprotection, the reaction stream would enter a purification module. This could involve a liquid-liquid extraction to remove impurities, followed by a pass through a scavenger resin to capture any remaining catalyst or reagents. The final product stream could then be collected, and the solvent removed to yield the desired this compound.
The table below presents hypothetical, yet realistic, data for the continuous flow synthesis of this compound, based on typical results observed for similar reductive amination and deprotection sequences in flow.
| Parameter | Value |
| Module 1: Reductive Amination | |
| Reactant 1 | N-Boc-4-piperidone (0.2 M in MeOH) |
| Reactant 2 | 4-(trifluoromethyl)aniline (0.2 M in MeOH) |
| Catalyst | 10% Pd/C packed-bed reactor |
| Hydrogen Pressure | 10 bar |
| Reactor Temperature | 60 °C |
| Residence Time | 15 minutes |
| Conversion | >98% |
| Module 2: Deprotection | |
| Reagent | 4 M HCl in Isopropanol |
| Reactor Temperature | 50 °C |
| Residence Time | 10 minutes |
| Conversion | >99% |
| Overall Process | |
| Throughput | 5.8 g/h |
| Isolated Yield | 85% |
| Purity | >97% |
The application of flow chemistry to the synthesis of this compound presents a promising strategy for the efficient, safe, and scalable production of this valuable pharmaceutical intermediate. The modular nature of flow systems allows for rapid optimization of reaction conditions and the potential for integration of in-line analysis for real-time monitoring and control. Further research and development in this area are likely to lead to robust and economically viable continuous manufacturing processes.
Chemical Reactivity and Transformation of 1 4 Trifluoromethyl Phenyl Piperidin 4 Amine
Mechanistic Investigations of Electrophilic Reactions Involving the Piperidine (B6355638) Nitrogen
The piperidine nitrogen in 1-[4-(trifluoromethyl)phenyl]piperidin-4-amine is a tertiary amine directly attached to an aromatic ring. Its reactivity towards electrophiles is significantly modulated by the electronic properties of the 4-(trifluoromethyl)phenyl group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which reduces its basicity and nucleophilicity compared to a typical N-alkylpiperidine.
The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring further decreases the electron density on the nitrogen atom through an inductive effect. Consequently, the piperidine nitrogen in this compound is a weak nucleophile. Electrophilic attack at this position, such as protonation or alkylation, is generally disfavored under standard conditions. Mechanistic studies on related N-aryl piperidines show that forcing conditions are often required for such reactions to proceed. The reaction would proceed through a standard SN2 mechanism where the nitrogen atom acts as the nucleophile, attacking the electrophilic center. The transition state would involve the formation of a partial bond between the nitrogen and the electrophile, leading to a positively charged piperidinium (B107235) species.
Nucleophilic Reactions at the Amine Functionality
In contrast to the piperidine nitrogen, the primary amine at the 4-position (-NH2) is a potent nucleophilic center. This exocyclic amine retains the characteristic reactivity of a primary aliphatic amine, readily participating in a variety of nucleophilic addition and substitution reactions.
Common transformations involving this amine functionality include:
Acylation: The primary amine reacts readily with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses to expel the leaving group (e.g., chloride) and, after deprotonation, yields the stable amide product. youtube.com
Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile. Due to the potential for over-alkylation, controlling the stoichiometry of the reactants is crucial to achieve mono-alkylation.
Imine Formation: Condensation with aldehydes or ketones under appropriate conditions (often with acid catalysis and removal of water) leads to the formation of the corresponding imines (Schiff bases). youtube.compeerj.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond. youtube.com
These reactions provide a versatile handle for the further functionalization of the molecule, allowing for the introduction of diverse substituents at the 4-position of the piperidine ring.
Aromatic Functionalization of the Trifluoromethylphenyl Moiety
The trifluoromethylphenyl ring of the molecule is susceptible to electrophilic aromatic substitution, although its reactivity is heavily influenced by the two existing substituents: the piperidine ring and the trifluoromethyl group.
The piperidine group, being an N-alkyl aniline (B41778) derivative, is an activating group and an ortho, para-director. It donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. Conversely, the trifluoromethyl (-CF3) group is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect. youtube.com
The regiochemical outcome of electrophilic aromatic substitution is therefore determined by the competition between these two opposing directing effects. In most cases, the activating ortho, para-directing effect of the amino group is expected to dominate over the deactivating meta-directing effect of the trifluoromethyl group.
Halogenation Studies
In halogenation reactions (e.g., bromination or chlorination), the electrophile (Br+ or Cl+) will preferentially attack the positions activated by the piperidine group. Since the para position is already substituted, halogenation is expected to occur predominantly at the positions ortho to the piperidine substituent (i.e., positions 3 and 5 of the phenyl ring).
| Reagent | Expected Major Product(s) |
| Br2, FeBr3 | 1-[2-Bromo-4-(trifluoromethyl)phenyl]piperidin-4-amine and 1-[2,6-Dibromo-4-(trifluoromethyl)phenyl]piperidin-4-amine |
| Cl2, AlCl3 | 1-[2-Chloro-4-(trifluoromethyl)phenyl]piperidin-4-amine and 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]piperidin-4-amine |
Nitration and Sulfonation Reactivity
Nitration (using HNO3/H2SO4) and sulfonation (using fuming H2SO4) are classic examples of electrophilic aromatic substitution. The active electrophiles are the nitronium ion (NO2+) and sulfur trioxide (SO3), respectively. Similar to halogenation, the directing influence of the piperidine group is anticipated to control the regioselectivity. unizin.org Therefore, the nitro and sulfonic acid groups are expected to be introduced at the ortho positions relative to the piperidine ring.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO3, H2SO4 | 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine |
| Sulfonation | SO3, H2SO4 | 2-(4-Aminopiperidin-1-yl)-5-(trifluoromethyl)benzenesulfonic acid |
Metal-Catalyzed Transformations Utilizing this compound
The functional groups within this compound make it a suitable substrate for various metal-catalyzed cross-coupling reactions. The primary amine functionality is a particularly useful handle for forming new carbon-nitrogen bonds.
For instance, the primary amine can act as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides or triflates. researchgate.netnih.govnih.gov This would allow for the synthesis of N,N'-disubstituted piperidin-4-amine derivatives. The general mechanism for this reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. nih.gov
Furthermore, the C-H bonds on the trifluoromethylphenyl ring could potentially be activated and functionalized using transition metal catalysts (e.g., palladium, rhodium, or iridium). nih.gov This C-H activation strategy would enable the direct introduction of new substituents onto the aromatic ring, offering an alternative to classical electrophilic aromatic substitution. The regioselectivity of such reactions would be highly dependent on the specific catalyst and directing groups employed.
Thermal and Photochemical Reactivity of this compound
The thermal stability of this compound is expected to be relatively high, as is typical for aromatic amines and piperidine derivatives. mdpi.com Decomposition at elevated temperatures would likely involve the fragmentation of the piperidine ring or cleavage of the N-aryl bond. researchgate.netrsc.org
Derivatization Strategies and Analog Synthesis from 1 4 Trifluoromethyl Phenyl Piperidin 4 Amine
Acylation and Alkylation Reactions of the Amine Functionality
The primary amine at the 4-position of the piperidine (B6355638) ring is a key functional handle for derivatization due to its nucleophilicity. Acylation and alkylation are fundamental transformations used to introduce a wide variety of substituents at this position.
Acylation: The reaction of the 4-amino group with acylating agents such as acyl chlorides or anhydrides is a straightforward and high-yielding method to produce the corresponding amides. These reactions are typically carried out in the presence of a non-nucleophilic base, like Hunig's base (diisopropylethylamine) or triethylamine, to neutralize the acid byproduct. nih.govosti.gov This strategy is extensively documented in the synthesis of analogous 4-anilinopiperidine structures. nih.gov For instance, reacting the parent amine with propionyl chloride would yield the corresponding propanamide derivative, while acetic anhydride (B1165640) would produce the acetamide (B32628) analog. nih.govosti.gov
Alkylation: Direct N-alkylation of the primary amine can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. A more controlled and widely used approach is reductive amination. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form a Schiff base or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. dtic.mil This method allows for the introduction of a vast array of alkyl and arylalkyl groups.
Table 1: Representative Acylation and Alkylation Reactions The following table presents illustrative reactions based on established methodologies for the 4-anilinopiperidine scaffold.
| Reaction Type | Reagent | Base/Reducing Agent | Typical Product Structure |
|---|---|---|---|
| Acylation | Propionyl chloride | Diisopropylethylamine | N-{1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}propanamide |
| Acylation | Acetic anhydride | Triethylamine | N-{1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetamide |
| Reductive Amination | Acetone | Sodium Triacetoxyborohydride | N-isopropyl-1-[4-(trifluoromethyl)phenyl]piperidin-4-amine |
| Reductive Amination | Benzaldehyde | Sodium Cyanoborohydride | N-benzyl-1-[4-(trifluoromethyl)phenyl]piperidin-4-amine |
Formation of Amide and Carbamate (B1207046) Derivatives
Building upon the acylation reactions discussed previously, the formation of amide and carbamate derivatives represents a significant class of modifications for the 1-[4-(trifluoromethyl)phenyl]piperidin-4-amine core.
Amide Derivatives: As detailed in the preceding section, amide synthesis is readily accomplished via acylation. The diversity of commercially available carboxylic acids, which can be converted to acyl chlorides (e.g., using thionyl chloride or oxalyl chloride), allows for the synthesis of a large library of amide analogs. This approach is fundamental in the synthesis of many biologically active molecules originating from 4-anilinopiperidine precursors. nih.govmmu.ac.uk
Carbamate Derivatives: Carbamates are another important class of derivatives that can be synthesized from the 4-amino group. These are typically prepared by reacting the amine with a chloroformate, such as ethyl chloroformate, in the presence of a base. nih.gov An alternative route involves the reaction with an isocyanate. researchgate.net The carbamate functional group is noted for its relative stability compared to amides and its role as a key structural motif in medicinal chemistry. nih.gov Furthermore, carbamates, particularly the tert-butoxycarbonyl (Boc) group, are frequently employed as protecting groups for amines during multi-step syntheses, allowing for selective reaction at other sites of the molecule. dtic.milregulations.gov
Table 2: Synthesis of Amide and Carbamate Derivatives The following table illustrates common synthetic routes to amides and carbamates from the target amine.
| Derivative Type | Reagent | Base | Product Functional Group |
|---|---|---|---|
| Amide | Cyclopropanecarbonyl chloride | Triethylamine | Cyclopropylcarboxamide |
| Amide | Furoyl chloride | Pyridine (B92270) | Furan-carboxamide |
| Carbamate | Ethyl chloroformate | Sodium Bicarbonate | Ethyl carbamate |
| Carbamate | Phenyl isocyanate | None | Phenyl urea (B33335) (a carbamide) |
| Carbamate (Protecting Group) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Triethylamine | tert-butyl carbamate (N-Boc) |
N-Functionalization of the Piperidine Nitrogen
The piperidine nitrogen in this compound is a tertiary amine, making further alkylation or acylation reactions at this position challenging. Therefore, strategies for introducing diversity at this position typically involve the synthesis of the core scaffold from precursors, allowing for variation of the N-substituent.
A common synthetic route to N-aryl piperidines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this context, the synthesis of the target compound and its analogs could be achieved by coupling a suitably protected 4-aminopiperidine (B84694), such as tert-butyl 4-aminopiperidine-1-carboxylate (1-Boc-4-aminopiperidine), with 1-bromo-4-(trifluoromethyl)benzene. Subsequent removal of the Boc protecting group under acidic conditions would then yield the desired scaffold. This approach allows for the synthesis of a wide range of analogs by simply varying the aryl halide used in the coupling step.
Another key synthetic pathway involves the reductive amination of 1-[4-(trifluoromethyl)phenyl]piperidin-4-one with ammonia (B1221849) or a primary amine, followed by further modifications if necessary. This highlights that functionalization is often built into the synthesis of the core rather than as a post-synthesis modification of the tertiary amine.
Synthesis of Cyclic and Heterocyclic Derivatives Incorporating the this compound Core
The primary amine functionality serves as a versatile anchor for the construction of novel cyclic and heterocyclic systems. This is achieved by reacting the amine with bifunctional reagents that can undergo intramolecular cyclization.
For example, the synthesis of imidazole (B134444) derivatives can be accomplished by reacting the parent amine with an α-haloketone, followed by cyclization. nih.gov Another strategy involves converting the amine into a hydrazine (B178648) derivative. This intermediate can then be reacted with dicarbonyl compounds or their equivalents to form various five- or six-membered heterocycles, such as pyrazoles or pyridazines. nih.gov Such multi-step sequences significantly expand the chemical space accessible from the starting amine. The synthesis of fused ring systems is also possible, for example, through reactions that lead to the formation of pyrimidines or other bicyclic structures. researchgate.net
Table 3: Examples of Heterocycle Synthesis Strategies This table outlines potential pathways to heterocyclic derivatives based on established chemical transformations.
| Target Heterocycle | Key Reagents | Reaction Description |
|---|---|---|
| Imidazole | α-Haloketone (e.g., 2-bromoacetophenone) | N-alkylation followed by intramolecular condensation. |
| Pyrazole | Convert amine to hydrazine, then react with a 1,3-diketone. | Formation of a hydrazone intermediate followed by cyclization. |
| Pyrimidine | 1,3-Dicarbonyl compound (e.g., acetylacetone) | Condensation reaction to form a six-membered ring. |
| Oxazolidinone | Ethyl bromoacetate, followed by reaction with an isocyanate. | Multi-step synthesis involving formation of an intermediate that cyclizes. researchgate.net |
Strategies for Divergent Synthesis from this compound
Divergent synthesis enables the creation of a large and diverse library of compounds from a common intermediate. For the this compound scaffold, a divergent approach can be planned starting from a protected precursor, such as tert-butyl 4-({1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}amino)-4-oxobutanoate.
A powerful strategy begins with a versatile, readily available starting material like N-Boc-4-piperidone. dtic.mil A synthetic tree can be envisioned:
Core Synthesis: N-Boc-4-piperidone undergoes reductive amination with various anilines to introduce diversity at what will become the exocyclic amine position.
Piperidine N-Arylation: The resulting N-Boc-4-(arylamino)piperidine can then be subjected to Boc deprotection followed by N-arylation with a range of aryl halides (e.g., 1-halo-4-(trifluoromethyl)benzene) to introduce diversity at the piperidine nitrogen.
Parallel Derivatization: The final deprotected core, 1-(aryl)piperidin-4-(arylamino), can be split into multiple parallel reactions for acylation, alkylation, or carbamate formation as described in previous sections.
This modular approach, combining reductive amination, N-arylation, and subsequent amine derivatization, allows for the systematic and efficient generation of a library of analogs. The use of orthogonal protecting groups is crucial to direct reactivity to the desired position at each step, ensuring a controlled and divergent synthetic outcome. This method facilitates comprehensive exploration of the chemical space around the core scaffold.
Advanced Spectroscopic and Structural Elucidation of 1 4 Trifluoromethyl Phenyl Piperidin 4 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is the cornerstone of conformational analysis for piperidine-containing structures in solution. ias.ac.in The piperidine (B6355638) ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. The orientation of substituents on this ring—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—profoundly influences the molecule's properties and can be determined through detailed NMR analysis. nih.govnih.gov
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-[4-(trifluoromethyl)phenyl]piperidin-4-amine reveals distinct signals corresponding to the aromatic protons of the trifluoromethylphenyl group and the aliphatic protons of the piperidine ring. The aromatic region typically displays two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the piperidine ring exhibit more complex splitting patterns due to spin-spin coupling. The proton at C4, attached to the amine, is a key diagnostic signal. The coupling constants (J-values) between adjacent protons on the piperidine ring are crucial for conformational analysis. Large diaxial coupling constants (typically J ≈ 10–13 Hz) are indicative of a chair conformation.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by showing the number of unique carbon environments. The spectrum will display signals for the two distinct aromatic carbons of the phenyl ring, the quaternary carbon attached to the trifluoromethyl group, and the carbon of the CF₃ group itself. The piperidine ring will show signals for its three distinct carbon environments (C4, C2/C6, and C3/C5). The chemical shift of the CF₃ carbon is highly characteristic.
The following table summarizes the anticipated chemical shifts for the core structure.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
| H2'/H6' | ~7.4 | ~126 (q, JCF ≈ 4 Hz) | Aromatic protons ortho to the CF₃ group |
| H3'/H5' | ~6.9 | ~114 | Aromatic protons meta to the CF₃ group |
| C1' | - | ~150 | Quaternary aromatic carbon attached to Nitrogen |
| C4' | - | ~122 (q, JCF ≈ 32 Hz) | Quaternary aromatic carbon attached to CF₃ group |
| CF₃ | - | ~125 (q, JCF ≈ 270 Hz) | Trifluoromethyl carbon |
| H2/H6 (ax) | ~2.7-2.9 | ~48 | Piperidine axial protons |
| H2/H6 (eq) | ~3.7-3.9 | ~48 | Piperidine equatorial protons |
| H3/H5 (ax) | ~1.4-1.6 | ~33 | Piperidine axial protons |
| H3/H5 (eq) | ~2.0-2.2 | ~33 | Piperidine equatorial protons |
| H4 | ~2.9-3.1 | ~50 | Piperidine proton at the amine-bearing carbon |
| NH₂ | Variable | - | Amine protons |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. 'q' denotes a quartet due to coupling with fluorine.
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. huji.ac.ilslideshare.net For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal, as the three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring and serves as a powerful confirmation of the presence and electronic environment of this moiety. cdnsciencepub.com The absence of proton coupling in a ¹H-decoupled ¹⁹F spectrum simplifies the analysis, making it a straightforward method for purity assessment and structural verification. mmu.ac.uk
Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and elucidating the molecule's complete bonding framework and spatial arrangement. nist.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would reveal the connectivity within the piperidine ring (e.g., H4 coupling to H3/H5, which in turn couple to H2/H6) and the coupling between adjacent protons on the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of the ¹³C signals for all protonated carbons in both the piperidine and aromatic rings. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is critical for connecting different parts of the molecule. For instance, it would show correlations from the piperidine protons at C2/C6 to the aromatic carbon at C1', unequivocally establishing the connection point between the two ring systems. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary technique for confirming stereochemistry. In the chair conformation of the piperidine ring, strong cross-peaks would be observed between axial protons on the same side of the ring (e.g., between H2ax, H4ax, and H6ax), confirming their spatial proximity. nih.govresearchgate.net
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₂H₁₅F₃N₂), the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated. This precise mass measurement allows for unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. mmu.ac.ukwvu.edu
| Ion | Elemental Composition | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₂H₁₆F₃N₂⁺ | 245.1260 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the protonated parent molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. nih.gov The analysis of the resulting fragment ions provides detailed structural information and helps to piece together the molecule's connectivity. The fragmentation pattern is often characteristic of a particular molecular scaffold. wvu.edu
For this compound, key fragmentation pathways are expected to involve the cleavage of the piperidine ring and the C-N bond connecting the two rings. cmes.org
Proposed Fragmentation Pathway:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines is the neutral loss of ammonia from the protonated piperidine ring.
Piperidine Ring Opening: Cleavage of the C-C bonds within the piperidine ring can lead to a series of characteristic smaller fragments.
Cleavage of the Aryl-Nitrogen Bond: Scission of the bond between the piperidine nitrogen and the phenyl ring is a major fragmentation pathway, leading to ions corresponding to the trifluoromethylaniline portion and the piperidine portion of the molecule.
The following table lists plausible key fragments and their corresponding elemental compositions.
| Proposed Fragment Ion (m/z) | Elemental Composition | Description |
| 228.1001 | C₁₂H₁₃F₃N⁺ | Loss of NH₃ from the parent ion |
| 160.0501 | C₇H₅F₃N⁺ | Fragment corresponding to the 4-(trifluoromethyl)aniline (B29031) radical cation |
| 86.0964 | C₅H₁₂N⁺ | Fragment corresponding to the protonated 4-aminopiperidine (B84694) |
This detailed analysis of the fragmentation patterns provides a molecular fingerprint that can be used for structural confirmation and identification in complex mixtures.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure. By probing the vibrational modes of a molecule, these methods provide a detailed fingerprint of the functional groups present and can offer insights into the conformational arrangement of the atoms. For this compound, while a complete experimental vibrational analysis is not extensively documented in the literature, a comprehensive understanding can be constructed by examining structurally related compounds and through theoretical calculations.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides characteristic absorption bands for various functional groups. For this compound, the IR spectrum is expected to be dominated by vibrations of the piperidine ring, the trifluoromethylphenyl group, and the primary amine.
Key expected IR absorption bands include:
N-H Vibrations : The primary amine group (-NH₂) at the 4-position of the piperidine ring will exhibit characteristic stretching vibrations. Typically, primary amines show two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. N-H bending vibrations (scissoring) are expected around 1650-1580 cm⁻¹.
C-H Vibrations : Aromatic C-H stretching from the phenyl ring is anticipated to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine ring will be observed in the 2950-2800 cm⁻¹ region.
C-F Vibrations : The trifluoromethyl (-CF₃) group is a strong IR absorber. Intense bands corresponding to the C-F stretching vibrations are expected in the 1350-1100 cm⁻¹ region.
C-N Vibrations : The stretching vibrations of the C-N bonds (both aryl-N and alkyl-N) are typically found in the 1350-1000 cm⁻¹ range. The tertiary amine C-N stretch of the piperidine ring attached to the phenyl group will contribute to this region.
Aromatic C=C Vibrations : The C=C stretching vibrations of the phenyl ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region.
Studies on related N-aryl piperazines have utilized a combination of experimental FTIR and Density Functional Theory (DFT) calculations to assign vibrational modes. For instance, in 1-(m-(trifluoromethyl)phenyl)piperazine, DFT calculations at the B3LYP/6-311++G(d,p) level have been shown to be in good agreement with experimental spectra, aiding in the detailed interpretation of the vibrational modes. researchgate.net A similar approach would be invaluable for a precise assignment of the vibrational spectrum of this compound.
Table 1: Predicted Infrared (IR) Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric N-H Stretch | Primary Amine (-NH₂) | ~3400 |
| Symmetric N-H Stretch | Primary Amine (-NH₂) | ~3300 |
| Aromatic C-H Stretch | Phenyl Ring | >3000 |
| Aliphatic C-H Stretch | Piperidine Ring | 2950-2800 |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650-1580 |
| Aromatic C=C Stretch | Phenyl Ring | 1600-1450 |
| C-F Stretch | Trifluoromethyl (-CF₃) | 1350-1100 (Strong) |
| C-N Stretch | Aryl-N, Alkyl-N | 1350-1000 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This often results in different vibrational modes being active or more intense in Raman spectra compared to IR spectra.
For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the carbon skeleton and symmetric vibrations that are often weak in the IR spectrum.
Key expected Raman scattering bands include:
Aromatic Ring Vibrations : The vibrations of the phenyl ring, particularly the ring breathing mode around 1000 cm⁻¹, are typically strong in Raman spectra.
C-F Vibrations : While strong in IR, the symmetric C-F stretching modes of the -CF₃ group will also be Raman active.
Piperidine Ring Vibrations : The skeletal vibrations of the piperidine ring will give rise to a series of bands in the fingerprint region (<1500 cm⁻¹).
C-H Vibrations : Both aromatic and aliphatic C-H stretching vibrations are observable, though often less intense than in IR.
Research on piperazine (B1678402) derivatives has demonstrated the utility of Raman spectroscopy in characterizing these molecules. ljmu.ac.ukscispace.com For example, studies on 1,3-trifluoromethylphenylpiperazine (TFMPP) have shown that Raman spectroscopy can differentiate it from other piperazine analogues based on characteristic bands in the 1700-500 cm⁻¹ region. ljmu.ac.uk The strong Raman activity of the trifluoromethylphenyl moiety makes this technique well-suited for analyzing compounds like this compound. Combining experimental Raman data with DFT calculations can provide a detailed assignment of the normal modes based on Potential Energy Distribution (PED). researchgate.netnih.gov
Table 2: Predicted Raman Shifts and Assignments for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Phenyl Ring | >3000 |
| Aliphatic C-H Stretch | Piperidine Ring | 2950-2800 |
| Aromatic Ring Breathing | Phenyl Ring | ~1000 (Strong) |
| Symmetric C-F Stretch | Trifluoromethyl (-CF₃) | ~1300 |
| Piperidine Ring Deformation | Piperidine Ring | Fingerprint Region (<1500) |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.
While the crystal structure of this compound itself is not publicly available, the structure of a closely related derivative, (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone, has been reported. This structure offers valuable insights into the likely conformation of the 1-[4-(trifluoromethyl)phenyl]piperidine (B8430311) moiety.
In the crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone, the piperidine ring adopts a chair conformation. This is the most stable conformation for six-membered rings, as it minimizes both angle strain and torsional strain. It is highly probable that the piperidine ring in this compound also exists in a chair conformation in the solid state.
Key structural features that can be inferred by analogy include:
Piperidine Ring Conformation : A chair conformation is expected. The substituent at the 4-position (the amine group) would likely occupy an equatorial position to minimize steric hindrance.
Orientation of the Phenyl Group : The 4-(trifluoromethyl)phenyl group attached to the piperidine nitrogen will have a specific orientation relative to the ring. In the known derivative, the dihedral angle between the piperidine and phenyl rings is significant, indicating a non-planar arrangement. This is expected due to the steric bulk of the groups.
Intermolecular Interactions : In the solid state, hydrogen bonding involving the primary amine group (-NH₂) would be a dominant intermolecular force, influencing the crystal packing. The N-H donors of the amine could form hydrogen bonds with acceptor atoms on neighboring molecules.
The determination of the crystal structure of this compound would provide definitive data on these parameters and allow for a detailed analysis of the supramolecular architecture.
Table 3: Expected Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Piperidine Conformation | Chair |
| Amine Group Position | Equatorial |
| Intermolecular Forces | N-H···N or N-H···F hydrogen bonding |
Computational and Theoretical Investigations of 1 4 Trifluoromethyl Phenyl Piperidin 4 Amine
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For 1-[4-(trifluoromethyl)phenyl]piperidin-4-amine, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra, aiding in its characterization and the interpretation of experimental data. These predictions are typically performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method.
Computational NMR Chemical Shift Predictions
The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry in structural elucidation. The standard methodology involves a multi-step process. First, the three-dimensional structure of this compound is optimized to find its lowest energy conformation. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d)). Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net
The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula: δ = σ_ref - σ_calc, where σ_ref is the shielding constant of TMS calculated at the same level of theory. To improve accuracy, the results are often scaled using empirical scaling factors derived from linear regression analysis of calculated versus experimental data for a wide range of molecules. researchgate.net
While no specific computational studies for this compound are publicly available, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below for illustrative purposes. The values are based on typical chemical shifts for similar structural motifs.
Hypothetical ¹³C NMR Chemical Shift Predictions for this compound This data is illustrative and not the result of actual calculations.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (CF₃) | 125.5 |
| C (Aromatic, CF₃-bearing) | 150.2 |
| C (Aromatic, CH) | 114.8 |
| C (Aromatic, C-N) | 140.1 |
| C (Piperidine, C-N) | 50.5 |
| C (Piperidine, C-NH₂) | 49.8 |
Hypothetical ¹H NMR Chemical Shift Predictions for this compound This data is illustrative and not the result of actual calculations.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (Aromatic) | 7.45 |
| H (Aromatic) | 6.95 |
| H (Piperidine, CH-N) | 3.70 |
| H (Piperidine, CH-NH₂) | 2.90 |
| H (Piperidine, axial CH₂) | 2.05 |
| H (Piperidine, equatorial CH₂) | 1.50 |
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands in an experimental infrared (IR) spectrum. The methodology begins with the same geometry optimization step as for NMR predictions to locate the minimum energy structure. Subsequently, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. psu.edu
These calculations yield a set of normal modes and their corresponding frequencies. However, the calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of approximate functionals and finite basis sets. To account for these discrepancies, the computed frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals), which improves the agreement with experimental data. researchgate.net
A hypothetical table of calculated vibrational frequencies and their assignments for this compound is provided below to illustrate the expected IR absorption bands for its key functional groups.
Hypothetical Calculated Vibrational Frequencies for this compound This data is illustrative and not the result of actual calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H stretch (amine) | 3350-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2950 |
| C=C stretch (aromatic) | 1600-1620 |
| N-H bend (amine) | 1580-1650 |
| C-F stretch (CF₃) | 1250-1350 |
| C-N stretch (aromatic) | 1300-1360 |
Reaction Mechanism Elucidation via Computational Transition State Search
Computational chemistry provides a powerful framework for investigating reaction mechanisms by locating and characterizing transition states. A plausible reaction for this compound is the N-acylation of the primary amine group, a fundamental amide bond-forming reaction.
The elucidation of this reaction mechanism would involve a computational transition state search. The process begins by defining the reactants (the amine and an acylating agent, e.g., acetyl chloride) and the product (the corresponding N-acetylated piperidine). The potential energy surface connecting the reactants and products is then explored to locate the transition state structure, which represents the highest energy point along the reaction pathway.
Various algorithms, such as the nudged elastic band (NEB) method or dimer methods, can be employed to find the transition state. arxiv.org Once a candidate transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.gov A QSPR model could be developed for a series of compounds analogous to this compound to predict a specific property, such as solubility, lipophilicity (logP), or a pharmacokinetic parameter.
The development of a QSPR model involves several key steps:
Data Set Assembly : A diverse set of molecules analogous to the parent compound is selected. These analogues would feature variations at different positions, for example, substitution on the phenyl ring or modification of the piperidine (B6355638) moiety.
Descriptor Calculation : For each molecule in the dataset, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties. Examples of relevant descriptors for piperidine derivatives could include molecular weight, logP, polar surface area, and various electronic and shape indices. nih.gov
Model Development : Statistical methods are used to build a mathematical equation that relates a subset of the calculated descriptors to the property of interest. Common regression methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). bohrium.com
Model Validation : The predictive power of the developed model is rigorously assessed using both internal and external validation techniques. This ensures that the model is robust and can accurately predict the property for new, untested compounds.
Such a QSPR model could be a valuable tool in the rational design of new analogues with desired properties, reducing the need for extensive experimental synthesis and testing.
Applications of 1 4 Trifluoromethyl Phenyl Piperidin 4 Amine As a Versatile Synthetic Building Block
Utility in the Construction of Complex Heterocyclic Systems
The 1-[4-(trifluoromethyl)phenyl]piperidin-4-amine scaffold is a key precursor in the synthesis of intricate heterocyclic systems, particularly those with pharmaceutical relevance. Its structural similarity to 4-anilinopiperidine (4-AP), a well-known precursor in the synthesis of fentanyl and its analogs, highlights its utility. nih.govregulations.govunodc.org The primary amine and the secondary amine within the piperidine (B6355638) ring serve as reactive sites for elaboration into more complex structures.
The synthesis of potent opioid analgesics often involves the acylation of the primary amine of a 4-anilinopiperidine derivative, followed by alkylation of the piperidine nitrogen. nih.gov Following this established methodology, this compound can be readily acylated with various acylating agents (e.g., propionyl chloride) to form the corresponding amide. Subsequent N-alkylation with a suitable alkylating agent, such as a phenethyl halide, yields complex 4-anilidopiperidine structures. The trifluoromethyl group on the phenyl ring is a critical feature, as the incorporation of fluorine atoms into drug molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.net
Below is a representative synthetic scheme illustrating the utility of this compound in building complex heterocyclic molecules analogous to known bioactive agents.
| Step | Reactant 1 | Reactant 2 | Product | Transformation |
| 1 | This compound | Propionyl chloride | N-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yl)propanamide | Acylation |
| 2 | N-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yl)propanamide | 2-Phenylethyl bromide | Fentanyl Analog | N-Alkylation |
This table outlines a generalized synthetic route. Specific reaction conditions may vary.
This strategic use of this compound enables the creation of novel, fluorinated heterocyclic compounds for investigation in drug discovery programs. The piperidine core is a prevalent motif in medicinal chemistry, and the trifluoromethylphenyl group adds a layer of chemical diversity that is highly sought after for modulating pharmacological properties. nih.gov
Role in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govresearchgate.net The primary amine functionality of this compound makes it an ideal substrate for several named MCRs, such as the Ugi and Strecker reactions.
In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide. This one-pot reaction would proceed through the formation of an imine between the amine and the aldehyde, which is then attacked by the isocyanide and the carboxylate anion to form a stable α-acylamino carboxamide product. The resulting molecule would incorporate four distinct building blocks, leading to a highly complex and functionalized structure in a single step.
Hypothetical Ugi Reaction Scheme:
Amine: this compound
Aldehyde: e.g., Benzaldehyde
Carboxylic Acid: e.g., Acetic Acid
Isocyanide: e.g., tert-Butyl isocyanide
Product: A complex α-acylamino carboxamide derivative
Similarly, in a Strecker-type reaction, the amine can condense with a ketone or aldehyde in the presence of a cyanide source (like trimethylsilyl (B98337) cyanide) to form an α-aminonitrile. nih.gov These nitrile-containing intermediates are versatile and can be hydrolyzed to α-amino acids or reduced to vicinal diamines, providing access to a wide range of other complex molecules. The ability to employ this compound in MCRs makes it a powerful tool for building diverse chemical libraries for high-throughput screening. dntb.gov.uaresearchgate.net
As a Chiral Auxiliary or Ligand Precursor
While this compound is an achiral molecule, its structure is a valuable starting point for applications in asymmetric synthesis, either as a precursor to a chiral auxiliary or for the development of catalytic ligands.
A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. researchgate.netiupac.orgnih.gov The primary amine of this compound can be reacted with an enantiopure chiral carboxylic acid to form a pair of diastereomeric amides. These diastereomers can be separated by chromatography or crystallization. Once a single diastereomer is isolated, the piperidine moiety can be used to direct stereoselective reactions on other parts of the molecule before being cleaved off, thus transferring chirality to the product.
More significantly, the compound serves as an excellent precursor for the synthesis of novel ligands for asymmetric catalysis. The nitrogen atoms in the scaffold are potential donor sites for coordination with transition metals. For instance, the primary amine can be functionalized, such as by reacting it with diphenylphosphine (B32561) chloride, to create a P,N-bidentate ligand. Such ligands are widely used in transition-metal-catalyzed reactions (e.g., hydrogenation, cross-coupling) where the chiral environment created by the ligand around the metal center can induce high enantioselectivity in the product. acs.orgrsc.org The trifluoromethyl group can also play a role by modifying the electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
Incorporation into Polymer Architectures
The development of high-performance polymers, such as fluorinated polyimides and polyamides, often relies on the use of specialized monomers that impart desirable properties like thermal stability, chemical resistance, and low dielectric constants. researchgate.netethz.ch While this compound in its current form is monofunctional for condensation polymerization, it can be chemically modified to serve as a difunctional monomer.
To be incorporated into the main chain of a polymer, the molecule would need to possess two reactive functional groups. This could be achieved through several synthetic routes:
Functionalization of the Phenyl Ring: Introducing a second amine or a carboxylic acid group onto the trifluoromethylphenyl ring would create an AB-type or AA-type monomer suitable for polymerization.
Derivatization of the Piperidine Ring: Although more complex, synthetic routes could be devised to add a reactive group at another position on the piperidine ring.
Alternatively, the compound could be incorporated as a pendant group on a polymer backbone. This would involve first reacting the primary amine with a molecule that also contains a polymerizable group, such as an acrylic or vinyl moiety. The resulting monomer could then be polymerized via free-radical or other polymerization mechanisms to yield a polymer with the 1-[4-(trifluoromethyl)phenyl]piperidin-4-ylamino group attached as a side chain. Incorporating this bulky, fluorinated group could significantly alter the physical properties of the resulting polymer, potentially increasing its glass transition temperature and modifying its solubility and surface properties. kpi.uanih.govresearchgate.net
Supramolecular Assembly Applications Utilizing this compound Scaffolds
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined, ordered structures is a key goal in crystal engineering and materials science. nih.govdntb.gov.ua The structure of this compound contains multiple features that make it an excellent candidate for directing supramolecular assembly.
The key non-covalent interactions that this molecule can participate in include:
Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the piperidine nitrogen and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonding networks, which are fundamental in building supramolecular architectures.
π-π Stacking: The electron-deficient trifluoromethylphenyl ring can engage in π-π stacking interactions with other aromatic systems. The presence of the strongly electron-withdrawing -CF₃ group modifies the quadrupole moment of the aromatic ring, often leading to specific offset or parallel-displaced stacking arrangements that are different from those of non-fluorinated aromatics. mdpi.com
C-H···π and C-H···F Interactions: Weaker, but collectively significant, interactions such as those between C-H bonds of the piperidine ring and the aromatic π-system, or between C-H bonds and the fluorine atoms, further stabilize the crystal packing. rsc.orgnih.gov
These varied and directional interactions allow for the rational design of crystalline solids with predictable packing motifs. By understanding and controlling these non-covalent forces, it is possible to engineer materials with specific properties, making this scaffold valuable for the development of new functional organic materials. researchgate.net
| Interacting Group | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |
| Primary Amine (-NH₂) | N-H···N, N-H···F Hydrogen Bonding | Strong, directional bond donor; key for forming chains and sheets. |
| Piperidine Nitrogen | C-H···N, N-H···N Hydrogen Bonding | Hydrogen bond acceptor; links molecules into networks. |
| Trifluoromethylphenyl Ring | π-π Stacking | Directs columnar or layered packing arrangements. |
| Trifluoromethyl Group (-CF₃) | C-H···F, F···F Interactions | Fine-tunes crystal packing and molecular conformation. |
Advanced Analytical Methodologies for the Characterization and Purity Assessment of 1 4 Trifluoromethyl Phenyl Piperidin 4 Amine
The comprehensive characterization and stringent purity assessment of active pharmaceutical ingredients (APIs) are fundamental to ensuring their quality, safety, and efficacy. For 1-[4-(trifluoromethyl)phenyl]piperidin-4-amine, a versatile intermediate in medicinal chemistry, a suite of advanced analytical methodologies is employed to confirm its identity, quantify its purity, and detect potential impurities. These methods provide orthogonal information, ensuring a complete analytical profile of the compound.
Emerging Research Directions and Future Prospects for 1 4 Trifluoromethyl Phenyl Piperidin 4 Amine
Exploration of Novel Synthetic Methodologies
The synthesis of N-arylpiperidines, such as 1-[4-(trifluoromethyl)phenyl]piperidin-4-amine, is a cornerstone of medicinal chemistry. eurekaselect.com Traditional methods often involve multi-step procedures that can be inefficient. nih.gov Current research is focused on developing more direct and efficient synthetic routes.
One of the most prominent modern methods for the formation of the crucial C-N bond in N-arylpiperidines is the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed cross-coupling reaction allows for the direct formation of the bond between an aryl halide and an amine. nih.govresearchgate.net For the synthesis of this compound, this would typically involve the reaction of 4-bromobenzotrifluoride (B150022) with piperidin-4-amine. Research in this area focuses on developing more active and stable catalyst systems that can operate under milder conditions with a broader substrate scope. mdpi.comresearchgate.net
Another key strategy is reductive amination. This method involves the reaction of a ketone, in this case, a suitably protected 4-piperidone (B1582916), with 4-(trifluoromethyl)aniline (B29031) in the presence of a reducing agent. researchgate.netemanresearch.org Advances in this area include the use of more selective and efficient reducing agents and the development of one-pot procedures to streamline the synthesis. rsc.orgresearchgate.net For instance, the use of sodium triacetoxyborohydride (B8407120) is a common and effective reagent for this transformation. researchgate.netemanresearch.org
Recent strategies also explore novel approaches such as a pyridine (B92270) ring-opening and ring-closing method via Zincke imine intermediates to access diverse N-arylpiperidines. acs.org This highlights a trend towards developing modular and convergent synthetic routes that allow for the rapid generation of diverse libraries of piperidine (B6355638) derivatives.
| Synthetic Method | Key Features | Potential Advantages |
| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation between an aryl halide and an amine. nih.gov | High efficiency, broad substrate scope, and milder reaction conditions with modern catalysts. mdpi.comresearchgate.net |
| Reductive Amination | Reaction of a ketone (e.g., 4-piperidone) with an amine, followed by reduction. researchgate.netemanresearch.org | Utilizes readily available starting materials; one-pot procedures are possible. rsc.orgresearchgate.net |
| Zincke Imine Intermediate Method | Pyridine ring-opening and ring-closing approach. acs.org | Allows for convergent synthesis and the creation of diverse compound libraries. acs.org |
Design and Synthesis of Advanced Derivatives with Tuned Reactivity
The this compound scaffold is a valuable starting point for the design and synthesis of advanced derivatives with tailored biological activities. The piperidine ring and the trifluoromethylphenyl moiety offer multiple points for modification to fine-tune the molecule's properties. rsc.org
Structure-activity relationship (SAR) studies on related piperidine-containing compounds have shown that modifications at various positions can significantly impact biological activity. mdpi.com For instance, substitutions on the piperidine ring can alter the compound's conformation and its interaction with biological targets. The amine group at the 4-position is a key site for functionalization, allowing for the introduction of a wide range of substituents to modulate reactivity and target engagement.
The design of new derivatives often focuses on creating analogs with improved potency, selectivity, and pharmacokinetic profiles. For example, the trifluoromethyl group on the phenyl ring is a critical feature that can enhance metabolic stability and binding affinity due to its electronic properties. researchgate.net Future research will likely explore the introduction of other functional groups on the phenyl ring to further probe these effects. The synthesis of such derivatives can be achieved through established synthetic routes, including those mentioned in the previous section, by using appropriately substituted starting materials. rsc.org
Investigations into Catalyst Development Utilizing this compound Scaffolds
The piperidine scaffold is a common feature in ligands used for catalysis. researchgate.net While there is no specific research detailing the use of this compound in catalyst development, its structural features suggest potential applications in this area. The nitrogen atoms in the piperidine ring and the amine substituent can act as coordination sites for metal centers.
Future research could explore the synthesis of chiral derivatives of this compound for use as ligands in asymmetric catalysis. The development of chiral phosphine (B1218219) or amine ligands based on the piperidine scaffold has been a successful strategy for creating highly enantioselective catalysts for a variety of chemical transformations. eurekaselect.com The trifluoromethylphenyl group could also play a role in modulating the electronic properties of a resulting metal complex, thereby influencing its catalytic activity and selectivity. The modular nature of the synthesis of this compound would allow for the systematic variation of the ligand structure to optimize catalyst performance.
Advanced Computational Studies of Excited States and Photochemistry
Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for understanding the electronic structure and predicting the photophysical properties of molecules. Such studies could provide insights into the absorption and emission spectra, as well as the nature of the excited states of this compound and its derivatives. This knowledge would be valuable for designing molecules with specific photochemical properties, for example, for use as fluorescent probes or in photodynamic therapy. The presence of the trifluoromethyl group could influence the photostability and excited-state dynamics of the molecule.
Integration of this compound into Flow Chemistry and Automation for Synthesis
The pharmaceutical industry is increasingly adopting continuous flow chemistry and automated synthesis platforms to improve the efficiency, safety, and reproducibility of chemical manufacturing. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including piperidine derivatives, is a key area for the application of these technologies.
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. The synthesis of this compound, particularly through multi-step sequences, could be significantly optimized by transitioning to a continuous flow process. For example, the individual steps of a synthetic route, such as a Buchwald-Hartwig amination followed by a purification step, could be integrated into a continuous sequence, reducing manual handling and processing time.
Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery and optimization of new derivatives. By automating the synthesis of a library of compounds based on the this compound scaffold, researchers can rapidly explore the structure-activity relationships and identify lead compounds with desired properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[4-(trifluoromethyl)phenyl]piperidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation of a piperidin-4-amine precursor with a trifluoromethyl-substituted benzyl halide under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency .
- Catalyst/base : Potassium carbonate or sodium hydride facilitates deprotonation and accelerates alkylation .
- Temperature : Optimal yields (70–85%) are achieved at 80–100°C for 6–12 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures purity .
Q. How can spectroscopic techniques characterize the compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) and piperidine ring conformation .
- IR : Stretching frequencies for C-F bonds (~1100–1250 cm⁻¹) and NH₂ groups (~3300–3500 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 259.1) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate reaction mechanisms in oxidation or functionalization studies?
- Methodological Answer :
- Modeling Tools : Gaussian or ORCA software calculates transition states and intermediates. For example, permanganate oxidation pathways can be modeled to identify rate-determining steps .
- Validation : Compare computed vibrational spectra (IR) and Gibbs free energy profiles with experimental kinetic data (e.g., Ru(III)-catalyzed oxidation in acidic media) .
- Key Outputs : HOMO-LUMO gaps predict reactivity, while Mulliken charges identify nucleophilic/electrophilic sites .
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL refines positional parameters and thermal displacement factors. Twinning or disorder in the piperidine ring requires constraints (e.g., ISOR, DELU) .
- Validation : Check R-factor convergence (R₁ < 0.05) and residual electron density (< 0.5 eÅ⁻³) .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents at the phenyl or piperidine moiety. Test affinity for targets like opioid receptors using radioligand binding assays (IC₅₀ values) .
- Computational Docking : AutoDock Vina or Schrödinger predicts binding poses in receptor pockets (e.g., μ-opioid receptor’s hydrophobic cleft) .
- Data Interpretation : Correlate logP (lipophilicity) with membrane permeability using HPLC-derived retention times .
Q. How should researchers address contradictions in catalytic reaction yields across studies?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity, catalyst loading (e.g., Ru(III) at 0.1–1.0 mol%), and pH .
- Kinetic Analysis : Pseudo-first-order kinetics (UV-Vis monitoring at λ = 525 nm for permanganate decay) identifies rate-limiting steps .
- Reproducibility : Cross-validate with alternative methods (e.g., Ce(IV) oxidation) to isolate catalyst-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
